molecular formula C14H17N3O2 B2858255 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 891123-93-6

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2858255
CAS No.: 891123-93-6
M. Wt: 259.309
InChI Key: GQBADEPAQOFTFL-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a butyramide group attached to the oxadiazole ring, which is further substituted with a 2,5-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,5-dimethylbenzohydrazide with butyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, resulting in various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-phenyl-1,3,4-oxadiazol-2-yl)butyramide: Similar structure but lacks the 2,5-dimethyl substitution on the phenyl ring.

    N-(5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)butyramide: Similar structure with a single methyl substitution on the phenyl ring.

    N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)butyramide: Similar structure with a methyl substitution at the para position on the phenyl ring.

Uniqueness

The presence of the 2,5-dimethyl substitution on the phenyl ring in N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide imparts unique steric and electronic properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-5-12(18)15-14-17-16-13(19-14)11-8-9(2)6-7-10(11)3/h6-8H,4-5H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBADEPAQOFTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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